Cas no 1115923-05-1 (4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine)

4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine
- [1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- F3406-6316
- VU0623871-1
- 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
- 1115923-05-1
- (1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- AKOS005056831
-
- Inchi: 1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3
- InChI Key: RKLCLPSVWQBOHF-UHFFFAOYSA-N
- SMILES: C(C1CCN(C2=CC(OC3=CC=C(CC)C=C3)=NC=N2)CC1)(N1CCN(C2=CC=CC=C2F)CC1)=O
Computed Properties
- Exact Mass: 489.25400344g/mol
- Monoisotopic Mass: 489.25400344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 6
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8Ų
- XLogP3: 5
4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6316-40mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-50mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-2μmol |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-5mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-4mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-20mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-30mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-3mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-10mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-6316-25mg |
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
1115923-05-1 | 25mg |
$109.0 | 2023-09-10 |
4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine
Introduction to Compound with CAS No. 1115923-05-1 and Product Name: 4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine
The compound with the CAS number 1115923-05-1 and the product name 4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule is characterized by a pyrimidine core, which is a common scaffold in many pharmacologically active agents. The presence of various substituents, such as the 4-ethylphenoxy group and the 4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl moiety, contributes to its unique chemical and biological properties.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The pyrimidine ring is known for its ability to interact with biological targets, making it an ideal platform for drug design. The 4-(4-ethylphenoxy) group introduces a hydrophobic region that can enhance binding affinity to certain receptors, while the 2-fluorophenyl and piperazine substituents add further complexity to the molecule's interactions with biological systems. These features make the compound a valuable candidate for further investigation in medicinal chemistry.
In the context of current research, this compound has been explored for its potential applications in treating various diseases. For instance, studies have suggested that it may have anti-inflammatory properties, which are crucial for developing treatments for conditions such as arthritis and autoimmune disorders. Additionally, the structural features of this molecule have led researchers to investigate its efficacy in combating neurological disorders. The interaction between the pyrimidine core and specific enzymes or receptors in the brain could provide new insights into the treatment of conditions like Alzheimer's disease and Parkinson's disease.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of the 4-(4-ethylphenoxy) group typically involves an etherification reaction, while the attachment of the 4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl moiety often requires more complex organic transformations, such as condensation reactions or nucleophilic substitutions. These synthetic steps must be carefully optimized to ensure high yields and purity, which are essential for pharmaceutical applications.
One of the key challenges in working with this compound is its sensitivity to environmental factors such as moisture and light. Like many pharmacologically active molecules, it may degrade under certain conditions, necessitating stringent storage and handling protocols. Researchers must also consider potential interactions with other substances during both synthesis and application, as these can affect the compound's stability and efficacy.
The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Initial studies have shown that it can modulate several key pathways involved in disease progression. For example, its ability to inhibit certain enzymes has been linked to potential anti-cancer effects. Furthermore, its interaction with receptors in immune cells suggests that it may have immunomodulatory properties, which could be beneficial in treating inflammatory diseases.
Advances in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how it will interact with biological targets at an atomic level. This information is invaluable for designing derivatives with improved properties and reduced side effects. By leveraging these computational tools, scientists can accelerate the drug discovery process and bring new treatments to patients more quickly.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological profile. Efforts are being made to enhance its solubility, bioavailability, and selectivity for target receptors. Additionally, studies are exploring combination therapies where this compound might be used alongside other agents to achieve synergistic effects. These efforts reflect the broader trend in pharmaceutical research towards developing more personalized and effective treatments.
In conclusion, the compound with CAS number 1115923-05-1 and product name 4-(4-ethylphenoxy)-6-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}pyrimidine represents a significant contribution to modern medicinal chemistry. Its unique structure and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.
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